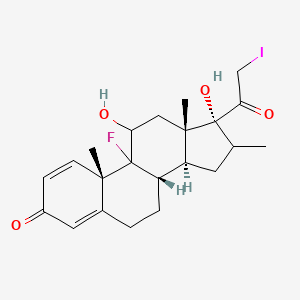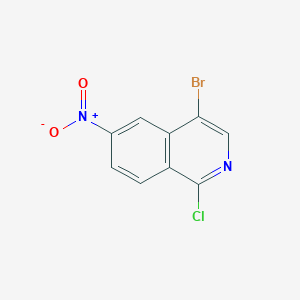
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80 per cent is a metabolite of the antidepressant drug mirtazapine. This compound is formed when mirtazapine undergoes glucuronidation, a process where a glucuronic acid molecule is added to the parent drug, enhancing its solubility and facilitating its excretion from the body. The presence of unknown inorganics in this mixture indicates that the compound may contain impurities or other inorganic substances that have not been fully characterized .
Mechanism of Action
Target of Action
Mirtazapine is a tetracyclic antidepressant that primarily targets central adrenergic and serotonergic receptors . The α-2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized to have antidepressant effects because of the synergy between noradrenergic and serotonergic actions . This interaction with its targets results in changes in neurotransmitter levels, which can help alleviate symptoms of depression and other related conditions .
Biochemical Pathways
Mirtazapine undergoes several metabolic transformation pathways, including glucuronide conjugation, demethylation, and hydroxylation . These processes affect various biochemical pathways and can have downstream effects on the body’s response to the drug.
Pharmacokinetics
Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, and peak plasma concentrations are reached within 2 hours . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of mirtazapine ranges from 20 to 40 hours . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The molecular and cellular effects of Mirtazapine’s action are primarily observed in its ability to alleviate symptoms of depression and other related conditions . It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .
Action Environment
The action, efficacy, and stability of Mirtazapine can be influenced by various environmental factors. Additionally, liver and moderate renal impairment cause an approximately 30% decrease in oral mirtazapine clearance; severe renal impairment causes a 50% decrease in clearance .
Biochemical Analysis
Biochemical Properties
Mirtazapine N-Glucuronide, like its parent compound Mirtazapine, is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its pharmacological profile . The main mechanisms of Mirtazapine metabolism include glucuronide conjugation, demethylation, and hydroxylation .
Cellular Effects
Mirtazapine N-Glucuronide, through its parent compound Mirtazapine, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mirtazapine N-Glucuronide exerts its effects at the molecular level through various mechanisms. It binds to plasma proteins in a nonspecific and reversible way . It also undergoes direct conjugation to a quaternary ammonium (N +) glucuronide, N 2-demethylation, and N 2-oxidation .
Temporal Effects in Laboratory Settings
The parent compound Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .
Metabolic Pathways
Mirtazapine N-Glucuronide is involved in several metabolic pathways. The main mechanisms include glucuronide conjugation, demethylation, and hydroxylation . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Transport and Distribution
Mirtazapine N-Glucuronide is transported and distributed within cells and tissues. Mirtazapine, the parent compound, binds to plasma proteins (85%) in a nonspecific and reversible way . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .
Subcellular Localization
The parent compound Mirtazapine is known to interact with various cellular components, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirtazapine N-Glucuronide involves the glucuronidation of mirtazapine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of Mirtazapine N-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to remove any impurities, including the unknown inorganics .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine N-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to mirtazapine. This reaction can occur under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used to induce hydrolysis. .
Oxidation and Reduction: Although less common, oxidation and reduction reactions can also occur, depending on the presence of specific reagents and conditions
Major Products Formed
The major product formed from the hydrolysis of Mirtazapine N-Glucuronide is mirtazapine itself. Other minor products may include various oxidation or reduction derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Mirtazapine N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of mirtazapine in the body
Drug Development: Understanding the metabolic pathways of mirtazapine can aid in the development of new antidepressants with improved efficacy and safety profiles
Toxicology: Investigating the potential toxic effects of mirtazapine and its metabolites
Analytical Chemistry: Developing analytical methods for the detection and quantification of mirtazapine and its metabolites in biological samples
Comparison with Similar Compounds
Similar Compounds
Mirtazapine: The parent compound of Mirtazapine N-Glucuronide, used as an antidepressant.
Desmethylmirtazapine: A metabolite of mirtazapine formed by demethylation.
Mirtazapine N-Oxide: Another metabolite formed by the oxidation of mirtazapine.
Uniqueness
Mirtazapine N-Glucuronide is unique due to its glucuronidation, which significantly enhances its solubility and facilitates its excretion. This property is particularly important for the elimination of the drug from the body, reducing the potential for accumulation and toxicity .
Properties
CAS No. |
1080533-15-8 |
|---|---|
Molecular Formula |
C₂₃H₂₈N₃O₆ |
Molecular Weight |
442.48 |
Synonyms |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


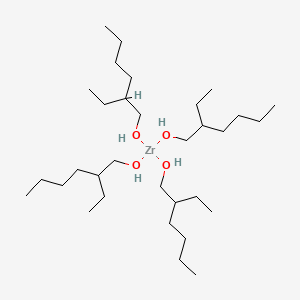
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)
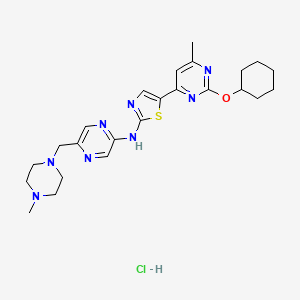

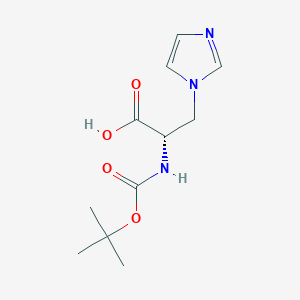
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
